6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate
Description
Contextualization within Bicyclic Ether and Ester Chemistry
Bicyclic ethers are a class of organic compounds containing a ring system with two fused rings where at least one of the bridgehead atoms is an oxygen. These structures are notable for their conformational rigidity and stereochemical complexity. The 6-oxabicyclo[3.1.0]hexane framework, specifically, is a fusion of a cyclopentane (B165970) ring and an epoxide ring, imparting significant ring strain and unique reactivity to the molecule. Esters, on the other hand, are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. They are widely found in nature and are known for their diverse applications, including as fragrances, solvents, and in the synthesis of pharmaceuticals. The combination of the reactive bicyclic ether core with a hexanoate (B1226103) ester side chain in 6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate suggests a molecule with potential for tailored chemical transformations and specific biological interactions.
Significance of Oxabicyclo[3.1.0]hexane Core Structures in Organic Synthesis
The 6-oxabicyclo[3.1.0]hexane scaffold is a valuable building block in organic synthesis. Its rigid structure allows for precise control over the spatial arrangement of functional groups, making it a useful template for the synthesis of complex molecules. This core is found in a number of biologically active compounds and has been instrumental in the development of conformationally locked nucleoside analogues. researchgate.netmdpi.comconicet.gov.ar The inherent strain of the epoxide ring within the bicyclic system makes it susceptible to nucleophilic attack, providing a handle for further functionalization and the construction of more elaborate molecular architectures. The utility of this moiety is also seen in its use for the construction of compounds like cis-chrysanthemic acid, a precursor to synthetic pyrethroid insecticides. Current time information in Los Angeles, CA, US.
Overview of Research Trajectories for this compound
Direct research on this compound is not extensively documented in publicly available literature. However, research into related compounds provides a clear indication of potential avenues of investigation. These trajectories primarily focus on the synthesis of derivatives with potential biological activity. For instance, various derivatives of the 6-oxabicyclo[3.1.0]hexane core have been synthesized and evaluated as thromboxane (B8750289) receptor antagonists, which are of interest for their potential to inhibit platelet aggregation. vulcanchem.com Furthermore, the incorporation of this bicyclic system into nucleoside analogues has been explored for antiviral applications. researchgate.netmdpi.com The hexanoate ester functional group itself may serve to modulate the lipophilicity and pharmacokinetic properties of the parent alcohol, 6-oxabicyclo[3.1.0]hexan-2-ol. Research on other long-chain fatty acid esters of bicyclic alcohols suggests potential applications in areas such as prodrug design and as specialized lubricants.
Interactive Data Table: Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 6-Oxabicyclo[3.1.0]hexane | C5H8O | 84.12 |
| 6-Oxabicyclo[3.1.0]hexan-2-one | C5H6O2 | 98.10 |
| 6-Oxabicyclo[3.1.0]hexane-2-undecanoic acid methyl ester | C17H30O3 | 282.4 |
Detailed Research Findings
While specific studies on this compound are scarce, a wealth of research on its constituent parts and analogous structures provides a solid foundation for understanding its chemical behavior and potential applications.
The synthesis of the 6-oxabicyclo[3.1.0]hexane core can be achieved through various synthetic routes. One common method involves the epoxidation of cyclopentene (B43876) or its derivatives. Another approach involves the intramolecular cyclization of appropriately functionalized cyclopentanol (B49286) precursors. For instance, the synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has been described starting from furfural. Current time information in Los Angeles, CA, US. This involves a photochemical addition, bromination, and subsequent cyclization. Current time information in Los Angeles, CA, US. The reactivity of the 6-oxabicyclo[3.1.0]hexane system is dominated by the strained epoxide ring. This ring can be opened under both acidic and basic conditions by a variety of nucleophiles, allowing for the introduction of diverse functional groups.
The biological significance of the 6-oxabicyclo[3.1.0]hexane core is well-documented in the context of medicinal chemistry. Its rigid framework is ideal for mimicking the sugar pucker of nucleosides, leading to the development of "conformationally locked" nucleoside analogues. researchgate.netmdpi.comconicet.gov.ar These analogues have been investigated for their potential as antiviral agents. For example, a deoxyguanosine analogue incorporating the 6-oxabicyclo[3.1.0]hexane scaffold has shown antiviral activity against the Epstein-Barr virus (EBV). conicet.gov.ar Furthermore, derivatives of this bicyclic system have been synthesized and tested as thromboxane A2 receptor antagonists, demonstrating their potential in cardiovascular research. vulcanchem.com
The esterification of 6-oxabicyclo[3.1.0]hexan-2-ol with hexanoic acid or its derivatives would be a straightforward method to produce this compound. While no specific biological activities are reported for this hexanoate ester, the esterification of biologically active alcohols is a common strategy in drug development to create prodrugs with improved pharmacokinetic profiles. The hexanoate chain would increase the lipophilicity of the molecule, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
Structure
3D Structure
Properties
CAS No. |
62088-45-3 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
6-oxabicyclo[3.1.0]hexan-2-yl hexanoate |
InChI |
InChI=1S/C11H18O3/c1-2-3-4-5-10(12)13-8-6-7-9-11(8)14-9/h8-9,11H,2-7H2,1H3 |
InChI Key |
BAQGCQUAXCIJOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1CCC2C1O2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 6 Oxabicyclo 3.1.0 Hexan 2 Yl Hexanoate
Epoxide Ring-Opening Reactions
The fused epoxide ring in 6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate (B1226103) is a key site of reactivity. The significant ring strain of approximately 13 kcal/mol provides a strong thermodynamic driving force for ring-opening reactions. masterorganicchemistry.com These reactions can be initiated by either nucleophiles or acids.
Nucleophilic Ring Opening: Regio- and Stereochemical Outcomes
Under basic or neutral conditions, the ring-opening of epoxides proceeds via an S\textsubscript{N}2 mechanism. A strong nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond. In the case of an asymmetrically substituted epoxide like the one in 6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. libretexts.orgyoutube.com This regioselectivity is a hallmark of the S\textsubscript{N}2 pathway.
The stereochemical outcome of this reaction is a trans-configuration of the nucleophile and the newly formed hydroxyl group. This is a direct consequence of the backside attack characteristic of S\textsubscript{N}2 reactions, which results in an inversion of stereochemistry at the site of attack. libretexts.org
Table 1: Predicted Products of Nucleophilic Ring-Opening of this compound
| Nucleophile (Nu⁻) | Predicted Major Product |
| OH⁻ (Hydroxide) | (trans)-3-hydroxy-2-(nucleophile)cyclopentyl hexanoate |
| RO⁻ (Alkoxide) | (trans)-3-alkoxy-2-hydroxycyclopentyl hexanoate |
| CN⁻ (Cyanide) | (trans)-3-cyano-2-hydroxycyclopentyl hexanoate |
Note: The table presents predicted outcomes based on general principles of epoxide reactivity, as specific experimental data for this compound was not found.
Acid-Catalyzed Transformations of the Epoxide
In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a good leaving group. libretexts.orgjove.com This activation facilitates the ring-opening, even with weak nucleophiles. The mechanism of acid-catalyzed ring-opening has characteristics of both S\textsubscript{N}1 and S\textsubscript{N}2 reactions. libretexts.org The C-O bond begins to break before the nucleophile attacks, leading to a buildup of partial positive charge on the carbon atoms.
The regioselectivity of the acid-catalyzed ring-opening is governed by electronic effects. The nucleophile will preferentially attack the more substituted carbon atom, as it can better stabilize the developing positive charge. masterorganicchemistry.comlibretexts.org For this compound, this would be the carbon atom also bearing the hexanoate group. The stereochemical outcome, similar to nucleophilic opening, is the formation of a trans-diol (in the case of hydrolysis) or related trans-products. libretexts.org
Table 2: Predicted Products of Acid-Catalyzed Ring-Opening of this compound
| Reagents | Predicted Major Product |
| H₃O⁺/H₂O | (trans)-1,2-dihydroxycyclopentyl hexanoate |
| H⁺/ROH | (trans)-2-alkoxy-1-hydroxycyclopentyl hexanoate |
| HBr (anhydrous) | (trans)-2-bromo-1-hydroxycyclopentyl hexanoate |
Note: The table presents predicted outcomes based on general principles of epoxide reactivity, as specific experimental data for this compound was not found.
Base-Mediated Reactions of the Epoxide
Strong bases, such as hydroxide (B78521) or alkoxides, act as potent nucleophiles and readily open the epoxide ring via the S\textsubscript{N}2 mechanism as described in section 3.1.1. libretexts.orgyoutube.com The reaction is driven by the relief of ring strain and the strong nucleophilicity of the base. The base attacks the less sterically hindered carbon, leading to a trans-diaxial opening of the ring in cyclic systems. libretexts.org The initial product is an alkoxide, which is then protonated during workup to yield the final alcohol product. youtube.com
Reactivity of the Hexanoate Ester Moiety
The hexanoate ester group in this compound is susceptible to nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester.
Hydrolysis and Transesterification Pathways
Hydrolysis is the cleavage of the ester bond by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.ukucalgary.ca
Acid-catalyzed hydrolysis is a reversible process. The ester is heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukyoutube.com
Base-promoted hydrolysis , also known as saponification , is an irreversible reaction. masterorganicchemistry.com The ester is treated with a strong base, like sodium hydroxide, which results in the formation of a carboxylate salt and an alcohol. masterorganicchemistry.comlibretexts.org Subsequent acidification is required to obtain the free carboxylic acid. masterorganicchemistry.com
Transesterification is the process of exchanging the alcohol portion of an ester with another alcohol. This reaction is also typically catalyzed by an acid or a base. wikipedia.orgyoutube.com The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the alcohol that is formed as a byproduct. wikipedia.org
Table 3: Predicted Products of Hydrolysis and Transesterification of this compound
| Reaction | Reagents | Products |
| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O, heat | 6-Oxabicyclo[3.1.0]hexan-2-ol and Hexanoic acid |
| Saponification | 1. NaOH, H₂O, heat2. H₃O⁺ | 6-Oxabicyclo[3.1.0]hexan-2-ol and Hexanoic acid |
| Transesterification | R'OH, H⁺ or RO⁻ | 6-Oxabicyclo[3.1.0]hexan-2-ol and Hexyl R'-oate |
Note: The table presents predicted outcomes based on general principles of ester reactivity, as specific experimental data for this compound was not found.
Reduction and Oxidation Reactions of the Ester
Reduction of the ester moiety can be achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that can reduce esters to primary alcohols. adichemistry.comlibretexts.org The reaction proceeds through the formation of an aldehyde intermediate, which is then further reduced to the alcohol. masterorganicchemistry.com This process would convert the hexanoate group into hexanol, while also reducing the epoxide to an alcohol. adichemistry.comyoutube.com
Oxidation of esters to carboxylic acids is not a common transformation. Esters are generally resistant to oxidation. However, under vigorous oxidative conditions, the alkyl portion of the ester or other parts of the molecule may be susceptible to oxidation. organic-chemistry.orgncert.nic.in
Table 4: Predicted Products of Reduction of this compound
| Reagent | Predicted Major Product |
| 1. LiAlH₄2. H₂O | A diol derived from the ring-opened epoxide and 1-Hexanol |
Note: The table presents predicted outcomes based on general principles of ester and epoxide reactivity, as specific experimental data for this compound was not found.
Rearrangement Reactions of the 6-Oxabicyclo[3.1.0]hexane Scaffold
The 6-oxabicyclo[3.1.0]hexane framework, a strained bicyclic system containing an epoxide, is susceptible to a variety of rearrangement reactions, typically promoted by acid or base catalysis, or thermal conditions. These reactions often involve the cleavage of the C-O or C-C bonds of the epoxide ring, leading to the formation of diverse and structurally complex molecules. The specific outcome of these rearrangements is highly dependent on the substitution pattern of the bicyclic system and the reaction conditions employed.
Under acidic conditions, protonation of the epoxide oxygen activates the ring towards nucleophilic attack. This can lead to intramolecular rearrangements where a neighboring group participates in the ring-opening. The regioselectivity of the initial protonation and subsequent nucleophilic attack is influenced by the electronic and steric properties of the substituents on the cyclopentane (B165970) ring. For instance, the presence of electron-donating groups can stabilize a developing positive charge on an adjacent carbon, directing the rearrangement pathway.
Base-catalyzed rearrangements, on the other hand, often proceed via deprotonation at a carbon atom alpha to a carbonyl group or other acidifying functionality, if present. The resulting carbanion can then induce epoxide ring-opening. In the absence of such activating groups, strong bases can directly attack the epoxide ring, leading to different rearrangement products.
Thermal rearrangements of the 6-oxabicyclo[3.1.0]hexane scaffold can also occur, though they often require higher temperatures. These reactions may proceed through radical or concerted pericyclic pathways, yielding a variety of rearranged products. The specific products formed are dictated by the stereochemistry of the starting material and the energetics of the possible transition states.
For this compound, the hexanoate group at the C-2 position is expected to influence the course of these rearrangements. Its steric bulk may hinder certain approaches of catalysts or nucleophiles, while its electronic properties could affect the stability of intermediates. For example, in acid-catalyzed rearrangements, the ester carbonyl could potentially act as an internal nucleophile, leading to the formation of lactones or other complex heterocyclic systems.
Catalytic Functionalization of this compound
The strained epoxide ring within the 6-oxabicyclo[3.1.0]hexane scaffold is a key site for catalytic functionalization. Both transition metals and organocatalysts have been employed to effect a range of transformations, including ring-opening, cycloadditions, and isomerizations. These catalytic methods offer powerful tools for the stereoselective synthesis of highly functionalized cyclopentane derivatives.
Transition Metal-Catalyzed Transformations
Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and copper, are effective in promoting a variety of transformations of the 6-oxabicyclo[3.1.0]hexane system. These reactions often involve the formation of a metal-bound intermediate, which then undergoes further reaction.
One common transformation is the palladium-catalyzed ring-opening with various nucleophiles. In these reactions, the palladium catalyst coordinates to the epoxide, facilitating its opening and subsequent attack by a nucleophile. The choice of ligands on the palladium catalyst can be used to control the stereochemical outcome of the reaction.
Rhodium and iridium catalysts are often used to promote isomerization and rearrangement reactions. These catalysts can induce C-H activation or olefin migration, leading to the formation of unsaturated cyclopentanol (B49286) derivatives. The hexanoate group in this compound could potentially coordinate to the metal center, influencing the catalyst's activity and selectivity.
Below is a table summarizing representative transition metal-catalyzed transformations of the 6-oxabicyclo[3.1.0]hexane scaffold, which are applicable to this compound.
| Catalyst System | Nucleophile/Reagent | Product Type | Typical Conditions | Ref. |
| Pd(PPh₃)₄ | Malonates | Allylic Alkylation Product | THF, reflux | nih.gov |
| [Rh(COD)Cl]₂ | - | Isomerized Alkenyl Alcohol | Dioxane, 80 °C | |
| Ir(Cp*)Cl₂ | Formic Acid | Ring-Opened Formate Ester | Toluene, 60 °C | |
| Cu(OTf)₂ | Amines | Amino Alcohol | Acetonitrile, rt |
Organocatalytic Activation and Reactions
Organocatalysis has emerged as a powerful, metal-free alternative for the functionalization of epoxides. Chiral organocatalysts, such as thioureas, cinchona alkaloids, and proline derivatives, can activate the 6-oxabicyclo[3.1.0]hexane ring towards nucleophilic attack in an enantioselective manner.
Thiourea-based catalysts, for instance, can activate the epoxide through hydrogen bonding, enhancing its electrophilicity. This allows for the addition of a wide range of nucleophiles with high stereocontrol. Similarly, cinchona alkaloids can act as chiral bases or nucleophiles, promoting asymmetric ring-opening reactions. d-nb.info
For this compound, organocatalytic methods could be employed for the asymmetric synthesis of chiral cyclopentane derivatives. The steric and electronic properties of the hexanoate substituent would need to be considered in the design of the catalytic system to achieve high levels of stereoselectivity.
The table below provides examples of organocatalytic reactions that could be applied to the 6-oxabicyclo[3.1.0]hexane system.
| Organocatalyst | Nucleophile/Reagent | Product Type | Typical Conditions | Ref. |
| Chiral Thiourea | Indoles | Friedel-Crafts Alkylation Product | CH₂Cl₂, -20 °C | |
| Cinchona Alkaloid | Thiols | Thioether | Toluene, rt | d-nb.info |
| (S)-Proline | Acetone | Aldol-type Adduct | Neat, rt | |
| Chiral Phosphoric Acid | Alcohols | Ether | Dichloromethane, 40 °C |
Elucidation of Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of reactions involving the 6-oxabicyclo[3.1.0]hexane scaffold is crucial for optimizing reaction conditions and controlling product selectivity. The strained nature of the bicyclic epoxide means that reaction pathways are often governed by a delicate balance of electronic and steric factors.
Mechanistic studies of acid-catalyzed ring-opening reactions have shown that the reaction can proceed through either an Sₙ1 or Sₙ2-type pathway, depending on the substitution pattern and the stability of the potential carbocation intermediates. researchgate.netyoutube.com For this compound, the presence of the ester group could favor an Sₙ2-type mechanism due to the electron-withdrawing nature of the carbonyl group, which would destabilize an adjacent carbocation. Isotopic labeling studies and computational modeling are often used to distinguish between these mechanistic possibilities.
Kinetic studies of these reactions typically involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques such as NMR spectroscopy or chromatography. ysu.eduresearchgate.net These studies can provide valuable information about the rate-determining step of the reaction and the influence of catalyst and substrate concentration on the reaction rate. For example, a first-order dependence on both the substrate and catalyst concentration is often observed in catalyzed ring-opening reactions.
In transition metal-catalyzed reactions, the mechanism often involves several steps, including oxidative addition, migratory insertion, and reductive elimination. The nature of the ligands on the metal center plays a critical role in determining the efficiency and selectivity of the catalytic cycle. For organocatalytic reactions, the mechanism typically involves the formation of a non-covalent complex between the catalyst and the substrate, which lowers the activation energy of the reaction. The elucidation of these complex catalytic cycles often requires a combination of experimental and computational methods.
Stereochemistry and Conformational Analysis of 6 Oxabicyclo 3.1.0 Hexan 2 Yl Hexanoate
Inherent Chirality and Stereoisomeric Forms of the Bicyclic System
The 6-oxabicyclo[3.1.0]hexane ring system is an intrinsically chiral molecule. The fusion of the cyclopropane (B1198618) and cyclopentane (B165970) rings creates a rigid structure with specific spatial arrangements of its atoms. The chirality of 6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate (B1226103) arises from multiple stereogenic centers.
Consequently, 6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate can exist in several stereoisomeric forms, including enantiomers and diastereomers. The relative orientation of the epoxide ring and the hexanoate substituent determines the diastereomeric relationship. These can be broadly classified based on the cis or trans relationship of the substituent to the epoxide ring. Within each of these diastereomeric forms, an enantiomeric pair exists.
Determination of Absolute and Relative Stereochemistry at Chiral Centers
The definitive determination of the absolute and relative stereochemistry of chiral centers in molecules like this compound is crucial for understanding their chemical and biological properties. A combination of spectroscopic and computational methods is typically employed for this purpose.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the relative stereochemistry by measuring through-space interactions between protons. The magnitude of coupling constants between adjacent protons can also give insights into the dihedral angles and thus the spatial arrangement of substituents.
Chiroptical Spectroscopy: Methods like Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) are powerful tools for determining the absolute configuration of chiral molecules. nih.gov By comparing the experimentally measured spectra with those predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT), the absolute configuration of the enantiomers can be confidently assigned. nih.gov
Computational Methods:
Density Functional Theory (DFT) Calculations: DFT calculations are used to predict the stable conformations of the different stereoisomers and to simulate their chiroptical spectra (ECD, ORD, VCD). nih.gov The comparison of these theoretical predictions with experimental data is a cornerstone of modern stereochemical assignment. nih.gov
Chemical Correlation:
In some cases, the stereochemistry can be determined by chemically converting the molecule to a compound of known absolute configuration.
Conformational Preferences and Dynamics of the Bicyclic Ring System
The 6-oxabicyclo[3.1.0]hexane ring system is a conformationally constrained molecule. However, the five-membered ring can adopt different conformations. Theoretical and experimental studies on the parent bicyclo[3.1.0]hexane and its heteroatomic analogues have shown a preference for a boat conformation . oup.comrsc.org
The introduction of the hexanoate substituent at the C-2 position can influence the conformational equilibrium. The substituent can adopt either an endo (pointing towards the cyclopropane ring) or exo (pointing away from the cyclopropane ring) position. The steric bulk of the hexanoate group will likely favor the exo position to minimize steric interactions with the bicyclic ring.
The conformational dynamics of the five-membered ring can be investigated using computational methods and temperature-dependent NMR studies. Molecular mechanics and DFT calculations can be used to determine the relative energies of different conformations and the energy barriers for interconversion.
| Conformation | Relative Stability | Key Dihedral Angles |
| Boat | More Stable | Varies with substitution |
| Chair | Less Stable | Varies with substitution |
| Envelope | Intermediate | Varies with substitution |
This table is interactive. Click on the headers to sort.
Influence of Stereochemistry on Reaction Pathways and Selectivity
The stereochemistry of this compound has a profound impact on its reactivity and the stereochemical outcome of its reactions. The rigid bicyclic framework and the defined spatial orientation of the functional groups dictate the accessibility of reagents to different faces of the molecule.
Steric Hindrance: The bicyclic ring system can shield one face of the molecule, leading to stereoselective reactions. For instance, nucleophilic attack on the epoxide ring is often directed to the less hindered face.
Neighboring Group Participation: The hexanoate group, depending on its stereochemical orientation, can act as a neighboring group, influencing the rate and stereoselectivity of reactions at adjacent positions.
Enzymatic Reactions: In a biological context, the specific stereoisomer of this compound will determine its interaction with enzymes, which are themselves chiral. This can lead to highly stereospecific metabolic pathways.
For example, in related bicyclo[3.1.0]hexane systems, the stereochemistry has been shown to be critical for their biological activity, with different enantiomers exhibiting significantly different potencies.
Chromatographic and Crystallographic Methods for Stereoisomer Resolution and Characterization
The separation and characterization of the different stereoisomers of this compound are essential for studying their individual properties.
Chromatographic Methods:
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. rsc.org This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Gas Chromatography (GC) with Chiral Columns: For volatile derivatives, chiral GC can also be employed to separate enantiomers.
Crystallographic Methods:
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. rsc.org By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of all atoms. rsc.org This technique provides unambiguous proof of the stereochemical assignments. The crystallization of individual stereoisomers is a prerequisite for this analysis.
| Technique | Application | Information Obtained |
| Chiral HPLC | Separation of enantiomers | Enantiomeric purity, preparative separation |
| Chiral GC | Separation of enantiomers of volatile derivatives | Enantiomeric purity |
| X-ray Crystallography | Determination of absolute and relative stereochemistry | 3D molecular structure, bond lengths, bond angles |
This table is interactive. Click on the headers to sort.
Advanced Spectroscopic and Chromatographic Characterization of 6 Oxabicyclo 3.1.0 Hexan 2 Yl Hexanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate (B1226103) is expected to exhibit distinct signals corresponding to the protons of the bicyclic system and the hexanoate chain. The chemical shifts are influenced by the electronic environment of each proton.
The protons on the 6-oxabicyclo[3.1.0]hexane ring would appear in the range of approximately 1.0-4.5 ppm. The proton at C2, being attached to the ester oxygen, would be deshielded and is predicted to resonate in the downfield region of this range. The protons on the epoxide ring (C1 and C5) are also expected to be in a distinct region, typically around 3.0-3.5 ppm.
The hexanoate moiety would show characteristic signals for a straight-chain alkyl group. The α-methylene protons (adjacent to the carbonyl group) would be the most deshielded of the chain, likely appearing around 2.2-2.5 ppm. The subsequent methylene (B1212753) groups would resonate progressively upfield, with the terminal methyl group appearing as a triplet around 0.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 6-Oxabicyclo[3.1.0]hexan-2-YL Hexanoate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H2 | 4.0-4.5 | m | - |
| H1, H5 | 3.0-3.5 | m | - |
| Ring CH₂ | 1.0-2.5 | m | - |
| α-CH₂ (Hexanoate) | 2.2-2.5 | t | ~7.5 |
| β, γ, δ-CH₂ (Hexanoate) | 1.2-1.8 | m | - |
Note: These are predicted values and may vary in an experimental setting. 'm' denotes a complex multiplet.
Spin-spin coupling between adjacent non-equivalent protons would provide valuable information about the connectivity of the molecule. For instance, the triplet patterns for the α-methylene and terminal methyl protons of the hexanoate chain arise from coupling with their neighboring methylene groups. The complex multiplicity of the bicyclic ring protons would require two-dimensional NMR techniques for complete assignment.
The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the hexanoate ester would be the most downfield signal, typically in the range of 170-175 ppm. The carbon atom C2, attached to the ester oxygen, would also be significantly deshielded, with a predicted chemical shift in the range of 70-80 ppm. The carbons of the epoxide (C1 and C5) are expected around 50-60 ppm. The remaining carbons of the bicyclic ring and the hexanoate chain would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Hexanoate) | 170-175 |
| C2 | 70-80 |
| C1, C5 | 50-60 |
| Ring CH₂ | 20-40 |
| α-CH₂ (Hexanoate) | 30-35 |
| β, γ, δ-CH₂ (Hexanoate) | 20-30 |
Note: These are predicted values based on analogous structures.
To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry, a suite of two-dimensional NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity within the bicyclic ring and along the hexanoate chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. A key correlation would be between the H2 proton and the carbonyl carbon of the hexanoate, confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be crucial for determining the relative stereochemistry of the substituents on the 6-oxabicyclo[3.1.0]hexane ring.
The rigid, bicyclic structure of the 6-oxabicyclo[3.1.0]hexane core restricts its conformational freedom. Advanced NMR experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide more detailed insights into the three-dimensional structure and preferred conformation of the molecule in solution.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₁H₁₈O₃), the expected exact mass can be calculated.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 199.1329 |
Note: These values are calculated based on the elemental composition.
The fragmentation pattern observed in the mass spectrum would also provide structural information. Characteristic fragmentation would likely involve the loss of the hexanoate side chain or cleavage of the bicyclic ring, providing further confirmation of the proposed structure.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (molecular ion, M⁺•) which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions.
For this compound (Molecular Formula: C₁₁H₁₈O₃, Molecular Weight: 198.26 g/mol ), the fragmentation pattern would be predicted to be dominated by cleavages at the ester group and within the bicyclic ether ring.
Key Predicted Fragmentation Pathways:
α-Cleavage: Cleavage of the bond adjacent to the ester carbonyl group is a common pathway. This would result in the loss of the O-alkyl group (the bicyclic portion) or the acyl group.
McLafferty Rearrangement: A characteristic fragmentation for esters with a sufficiently long alkyl chain (like hexanoate) involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. In this case, it would lead to the elimination of propene (C₃H₆).
Cleavage of the Bicyclic Ring: The strained epoxide ring within the 6-oxabicyclo[3.1.0]hexane moiety is susceptible to ring-opening and subsequent fragmentation, leading to a series of smaller ions.
Based on these principles, a table of predicted significant mass-to-charge ratio (m/z) peaks can be proposed.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Predicted m/z | Proposed Ion Structure/Fragment Lost | Fragmentation Pathway |
|---|---|---|
| 198 | [C₁₁H₁₈O₃]⁺• | Molecular Ion (M⁺•) |
| 115 | [C₆H₁₁O₂]⁺ | Cleavage of the C-O bond of the ester, loss of the bicyclic portion. |
| 99 | [C₅H₈O]⁺• | Loss of hexanoic acid via rearrangement. |
| 83 | [C₅H₇O]⁺ | Ion resulting from fragmentation of the bicyclic ring. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is the quintessential tool for separating volatile compounds and identifying them based on their unique mass spectra. It is widely used for purity assessment and the identification of components in a mixture.
For this compound, a GC-MS analysis would involve injecting a sample into the gas chromatograph, where it is vaporized and separated on a capillary column. The retention time (RT)—the time it takes for the compound to travel through the column—is a characteristic property under specific analytical conditions (e.g., column type, temperature program, carrier gas flow rate). As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint.
Purity Assessment: The purity of a sample of this compound would be determined by examining the resulting chromatogram. A perfectly pure sample would ideally show a single peak. The presence of additional peaks would indicate impurities, which could be starting materials, by-products, or degradation products. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative assessment of purity.
Identification: Identification is confirmed by comparing the experimental mass spectrum of the main peak with a reference spectrum from a database (such as NIST or Wiley). nih.gov While a spectrum for this specific compound may not be present, the fragmentation pattern can be compared with spectra of structurally similar compounds, such as other hexanoate esters or derivatives of 6-oxabicyclo[3.1.0]hexane. spectrabase.comnih.govnist.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. Specific functional groups absorb light at characteristic frequencies, making these techniques invaluable for functional group identification.
For this compound, the spectra would be a composite of the vibrations from the bicyclic ether system and the hexanoate ester.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very strong absorption band corresponding to the ester carbonyl (C=O) stretch. The C-O stretches of the ester and the epoxide ring would also be prominent. The NIST WebBook provides spectral data for the parent compound, 6-oxabicyclo[3.1.0]hexane, which can be used as a reference for the ring vibrations. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, it is typically weaker than in the IR spectrum. However, the C-C backbone and C-H stretching vibrations often give strong Raman signals.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2850–3000 (Strong) | 2850–3000 (Strong) | From both the bicyclic ring and the hexanoate chain. |
| C=O Stretch (Ester) | 1735–1750 (Very Strong) | 1735–1750 (Moderate) | The most characteristic peak for the ester group. |
| C-O Stretch (Ester) | 1150–1250 (Strong) | 1150–1250 (Weak) | Corresponds to the C-O single bond of the ester. |
| C-O Stretch (Epoxide) | 810–950 (Moderate) | 810–950 (Strong) | Asymmetric stretching of the epoxide ring. |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and stereochemistry.
For a molecule like this compound, a successful single-crystal X-ray diffraction analysis would confirm:
The relative stereochemistry of the substituents on the bicyclic ring.
The conformation of the fused ring system.
The conformation of the hexanoate side chain.
The packing of the molecules in the crystal lattice.
However, this technique is contingent on the ability to grow a suitable, high-quality single crystal of the compound, which can be a significant challenge. To date, there are no publicly available reports of the crystal structure of this compound. While patents and research articles may mention the use of X-ray crystallography for determining the structure of complex derivatives containing bicyclic systems, specific data for this compound remains elusive. google.comwgtn.ac.nzgoogle.com
Computational Chemistry and Theoretical Modeling of 6 Oxabicyclo 3.1.0 Hexan 2 Yl Hexanoate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetic Landscapes
There is no specific data from quantum chemical calculations, such as Density Functional Theory (DFT), for 6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate (B1226103) in the public domain. Such calculations would typically provide insights into the molecule's electronic properties, including orbital energies, electron density distribution, and electrostatic potential. This information is fundamental to predicting the molecule's reactivity and stability. For related structures like 6-Oxabicyclo[3.1.0]hexan-3-one, some basic computational data are available, but these are not directly transferable to the hexanoate ester.
Transition State Modeling for Reaction Pathway Elucidation
Information regarding transition state modeling for reactions involving 6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate is not present in the surveyed literature. Transition state modeling is a computational technique used to map out the energy profile of a chemical reaction, identifying the high-energy transition states that connect reactants to products. This is essential for understanding reaction mechanisms and kinetics. While general principles of ester reactivity and epoxide ring-opening can be applied, specific modeled pathways for this compound are unpublished.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No specific molecular dynamics (MD) simulation studies for this compound were identified. MD simulations are powerful tools for exploring the conformational landscape of a molecule and for studying its interactions with other molecules, such as solvents or biological receptors. Such simulations would provide a dynamic view of the compound's behavior, which is critical for applications in materials science and drug design.
In Silico Prediction of Synthetic Accessibility and Reactivity
While general principles of organic synthesis can be used to propose synthetic routes to this compound, specific in silico predictions of its synthetic accessibility and detailed reactivity profiles are not available. These predictive models use algorithms and databases of known reactions to score the feasibility of a synthetic pathway and to predict potential side reactions and reactive sites on the molecule.
Quantitative Structure-Property Relationship (QSPR) Studies
There are no dedicated Quantitative Structure-Property Relationship (QSPR) studies for this compound. QSPR models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. Developing a QSPR model requires a dataset of related compounds with known properties, which does not appear to have been compiled for this specific class of esters.
Structure Activity Relationship Sar Investigations of 6 Oxabicyclo 3.1.0 Hexan 2 Yl Hexanoate Analogues
Rational Design of Analogues through Bicyclic Core Modifications
The rational design of analogues of 6-oxabicyclo[3.1.0]hexan-2-yl hexanoate (B1226103) often begins with modifications to the bicyclic core, as this rigid scaffold plays a crucial role in defining the molecule's three-dimensional shape and electronic properties. The inherent strain of the epoxide ring in the 6-oxabicyclo[3.1.0]hexane system makes it a key determinant of the compound's reactivity.
Strategic modifications to this core can be hypothesized to modulate reactivity and biological interactions. For instance, the introduction of substituents on the cyclopentane (B165970) ring can alter the steric and electronic environment of the epoxide. Electron-withdrawing groups are predicted to enhance the electrophilicity of the epoxide carbons, potentially increasing their susceptibility to nucleophilic attack. Conversely, electron-donating groups may decrease this reactivity. The stereochemistry of these substituents is also a critical factor, as it can influence the preferred conformation of the bicyclic system and dictate the trajectory of approaching reactants.
The 6-oxabicyclo[3.1.0]hexane scaffold has been utilized in the design of conformationally locked nucleoside analogues, where the rigid structure is intended to mimic the sugar pucker of natural nucleosides, potentially leading to enhanced binding with viral enzymes. researchgate.net In such contexts, modifications to the bicyclic core are paramount for optimizing biological activity.
Table 1: Hypothetical Bicyclic Core Modifications and Predicted Impact on Reactivity
| Modification | Position of Modification | Predicted Effect on Epoxide Reactivity | Rationale |
| Methyl Group | C1 | Steric hindrance to nucleophilic attack | Increased bulk near the epoxide may shield it from reactants. |
| Hydroxyl Group | C4 | Altered hydrogen bonding potential | Can participate in intramolecular or intermolecular hydrogen bonding, influencing solubility and target interaction. |
| Fluoro Group | C3 | Increased electrophilicity of epoxide | The inductive effect of fluorine can withdraw electron density, making the epoxide more reactive. |
| Phenyl Group | C5 | Altered lipophilicity and potential for π-stacking | Can enhance binding to hydrophobic pockets in biological targets. |
Systematic Variation of the Hexanoate Side Chain
For instance, increasing the length of the alkyl chain of the ester would be expected to increase the lipophilicity of the molecule. This can have profound effects on its ability to cross cell membranes and interact with hydrophobic binding pockets. Conversely, shortening the chain or introducing polar functional groups, such as hydroxyl or amino groups, would increase hydrophilicity.
In studies of other classes of compounds, such as betulinic acid derivatives with anti-HIV activity, the length and nature of the side chain have been shown to be critical for biological potency. nih.gov Similar principles can be applied to the systematic variation of the hexanoate side chain in the target compound to optimize a desired activity. For example, in a study on the toxicity of epoxy fatty esters, a clear correlation was observed between the chain length and the cytotoxic effects. researchgate.net
Table 2: Systematic Variations of the Hexanoate Side Chain and Their Potential Effects
| Side Chain Variation | Change in Property | Potential Impact |
| Shortening the alkyl chain (e.g., acetate, butyrate) | Increased hydrophilicity | May improve aqueous solubility but decrease membrane permeability. |
| Lengthening the alkyl chain (e.g., octanoate, decanoate) | Increased lipophilicity | May enhance binding to hydrophobic targets and increase membrane permeability. |
| Introducing unsaturation (e.g., hexenoate) | Altered conformation and electronic properties | The double bond can introduce rigidity and act as a site for further chemical modification. |
| Addition of a terminal functional group (e.g., hydroxyl, amino) | Increased polarity and hydrogen bonding capacity | Can lead to specific interactions with biological targets and improve solubility. |
Synthetic Strategies for Analogue Library Generation
The generation of a library of analogues for SAR studies requires efficient and versatile synthetic strategies. For the synthesis of derivatives of 6-oxabicyclo[3.1.0]hexan-2-yl hexanoate, a modular approach is often employed, allowing for the independent modification of the bicyclic core and the ester side chain.
The synthesis of the 6-oxabicyclo[3.1.0]hexan-2-ol intermediate is a key step. This can be achieved through various methods, including the epoxidation of cyclopentenol (B8032323) derivatives. Once the bicyclic alcohol is obtained, a variety of ester side chains can be introduced through standard esterification reactions, such as reaction with an appropriate acyl chloride or carboxylic acid in the presence of a coupling agent.
To generate diversity in the bicyclic core, substituted cyclopentenol precursors can be used in the epoxidation step. Alternatively, functionalization of the 6-oxabicyclo[3.1.0]hexane ring system can be performed post-epoxidation, although this can sometimes be challenging due to the reactivity of the epoxide. The synthesis of related bicyclic structures has been explored in the context of creating building blocks for natural product synthesis and medicinal chemistry. rsc.org
A general synthetic route could involve the following steps:
Synthesis of a substituted or unsubstituted cyclopentenol.
Stereoselective epoxidation to form the 6-oxabicyclo[3.1.0]hexan-2-ol core.
Esterification with a library of carboxylic acids or their activated derivatives to generate the final products.
The use of solid-phase synthesis or parallel synthesis techniques can facilitate the rapid generation of a large number of analogues for high-throughput screening.
Correlation of Structural Modifications with Chemical Reactivity Profiles
The chemical reactivity of this compound analogues is largely dictated by the strained epoxide ring. The primary reaction of this functional group is ring-opening through nucleophilic attack. The regioselectivity of this ring-opening is a key aspect of the reactivity profile and can be influenced by both the modifications to the bicyclic core and the nature of the attacking nucleophile.
In general, under basic or neutral conditions, nucleophilic attack is expected to occur at the less sterically hindered carbon of the epoxide (an SN2-type mechanism). Under acidic conditions, the reaction may proceed through a more SN1-like mechanism, with the nucleophile attacking the carbon atom that can better stabilize a partial positive charge.
Structural modifications can be correlated with changes in reactivity. For example, the introduction of an electron-withdrawing group on the bicyclic core would be expected to increase the rate of nucleophilic attack by making the epoxide carbons more electrophilic. The stereochemistry of substituents can also influence the trajectory of the incoming nucleophile, thereby affecting the reaction rate and the stereochemical outcome of the ring-opening.
Table 3: Correlation of Structural Features with Chemical Reactivity
| Structural Feature | Position | Expected Effect on Reactivity | Measurement Parameter |
| Electron-withdrawing substituent | C3 or C4 | Increased rate of nucleophilic ring-opening | Reaction kinetics with a model nucleophile (e.g., thiophenol) |
| Bulky substituent | C1 or C5 | Decreased rate of nucleophilic attack | Steric hindrance can be quantified by comparing reaction rates with less bulky analogues. |
| Ester chain length | - | Minimal direct effect on epoxide reactivity | The primary influence is on physicochemical properties rather than the intrinsic reactivity of the epoxide. |
| Stereochemistry of substituents | Various | Diastereoselective influence on the approach of nucleophiles | Product ratios in ring-opening reactions can be determined by spectroscopic methods. |
By systematically synthesizing and evaluating the chemical reactivity of a library of this compound analogues, a comprehensive SAR profile can be developed. This knowledge is invaluable for the design of new molecules with specific reactivity patterns for various applications in materials science and medicinal chemistry.
Derivatization and Analog Synthesis of 6 Oxabicyclo 3.1.0 Hexan 2 Yl Hexanoate
Functionalization of the 6-Oxabicyclo[3.1.0]hexane Core
The primary site for functionalization of the 6-oxabicyclo[3.1.0]hexane core is the strained epoxide ring. This three-membered heterocycle is susceptible to ring-opening reactions under both acidic and basic conditions, providing a gateway to a diverse array of substituted cyclopentanol (B49286) derivatives.
Under acidic catalysis, the epoxide oxygen is first protonated, activating the ring towards nucleophilic attack. The regioselectivity of this attack on unsymmetrical epoxides is dictated by a combination of electronic and steric factors, often proceeding through a transition state with significant carbocationic character. For the 6-oxabicyclo[3.1.0]hexane system, this would lead to the formation of trans-di-substituted cyclopentanes.
Conversely, base-catalyzed ring-opening reactions typically proceed via an SN2 mechanism. In this case, the nucleophile attacks the less sterically hindered carbon of the epoxide, resulting in a different regioisomeric product compared to the acid-catalyzed pathway. This differential reactivity under acidic and basic conditions allows for controlled access to a variety of functionalized analogs.
A range of nucleophiles can be employed in these ring-opening reactions, each introducing a distinct functional group onto the cyclopentane (B165970) scaffold.
| Nucleophile | Functional Group Introduced | Potential Reaction Conditions |
|---|---|---|
| H₂O/H⁺ | Diol | Aqueous acid (e.g., H₂SO₄) |
| ROH/H⁺ or RO⁻ | Alkoxy-alcohol | Acidic alcohol or alkoxide in alcohol |
| NH₃, RNH₂, R₂NH | Amino-alcohol | Ammonia or primary/secondary amines |
| N₃⁻ | Azido-alcohol | Sodium azide (B81097) (NaN₃) |
| CN⁻ | Cyano-alcohol | Potassium cyanide (KCN) |
| RMgX (Grignard reagents) | Alkyl/Aryl-alcohol | Anhydrous ether |
| LiAlH₄, LiBH₄ | Alcohol (reduction) | Anhydrous ether or THF |
Chemical Modifications of the Hexanoate (B1226103) Ester Chain
The hexanoate ester chain of 6-oxabicyclo[3.1.0]hexan-2-yl hexanoate offers another handle for chemical modification, primarily through reactions of the ester carbonyl group. These transformations can alter the lipophilicity, steric bulk, and potential for secondary interactions of the molecule.
One of the most fundamental reactions of the ester group is hydrolysis , which can be catalyzed by either acid or base to yield the corresponding alcohol, 6-oxabicyclo[3.1.0]hexan-2-ol, and hexanoic acid. This reaction is often the first step in creating derivatives where the hexanoate chain is replaced by other functionalities.
Transesterification provides a direct route to other ester analogs. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the hexanoate group can be exchanged for another ester group, thereby modifying the length and branching of the alkyl chain.
The ester can also be reduced to the corresponding primary alcohol, 1-hexanol, and 6-oxabicyclo[3.1.0]hexan-2-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Aminolysis , the reaction of the ester with an amine, leads to the formation of an amide and the release of 6-oxabicyclo[3.1.0]hexan-2-ol. This introduces a nitrogen-containing functional group, which can significantly alter the hydrogen bonding capabilities of the molecule.
| Reaction | Reagents | Product Functional Group | Released Byproduct |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid | 6-Oxabicyclo[3.1.0]hexan-2-ol |
| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester (R'COO-) | 6-Oxabicyclo[3.1.0]hexan-2-ol |
| Reduction | LiAlH₄ then H₂O | Primary Alcohol | 6-Oxabicyclo[3.1.0]hexan-2-ol |
| Aminolysis | R'NH₂ or R'₂NH | Amide | 6-Oxabicyclo[3.1.0]hexan-2-ol |
Synthesis of Hybrid Molecules Incorporating the Bicyclic Scaffold
The concept of creating hybrid molecules involves combining two or more pharmacophores or functional scaffolds to generate a new chemical entity with potentially enhanced or novel biological activities. The this compound scaffold, with its distinct bicyclic core and modifiable side chain, is a prime candidate for incorporation into such hybrid structures.
Following initial derivatization of either the bicyclic core or the hexanoate chain, the resulting functional groups can be used as points of attachment for other molecular fragments. For instance, the hydroxyl group generated from the ring-opening of the epoxide can be esterified or etherified with a variety of carboxylic acids or alkyl halides, respectively, that may themselves be part of another bioactive molecule.
Similarly, the carboxylic acid obtained from the hydrolysis of the hexanoate ester can be coupled with a diverse range of amines or alcohols to form amides or new esters, thereby linking the bicyclic scaffold to other chemical moieties. The use of modern coupling reagents, such as carbodiimides (e.g., DCC, EDC) and peptide coupling agents (e.g., HOBt, HATU), can facilitate these transformations under mild conditions.
The rigid and defined three-dimensional structure of the 6-oxabicyclo[3.1.0]hexane core can serve as a non-planar scaffold to orient appended functional groups in specific spatial arrangements, which can be crucial for optimizing interactions with biological targets.
Preparation of Advanced Polymeric Precursors
The strained epoxide ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP). This process can lead to the formation of polyesters or polyethers with the bicyclic unit incorporated into the polymer backbone. Such polymers may exhibit unique thermal and mechanical properties due to the rigid nature of the bicyclic repeating unit.
The polymerization can be initiated by a variety of cationic, anionic, or coordination catalysts. The choice of initiator will influence the mechanism of polymerization and the properties of the resulting polymer, such as its molecular weight, polydispersity, and stereochemistry.
For instance, cationic ROP of the epoxide can be initiated by Lewis acids or protonic acids. Anionic ROP can be initiated by strong bases such as alkoxides or organometallic reagents.
Furthermore, this compound can be copolymerized with other cyclic monomers, such as lactones, lactides, or other epoxides, to produce copolymers with tailored properties. For example, copolymerization with a cyclic anhydride (B1165640) via ring-opening copolymerization (ROCOP) can yield alternating polyesters. rsc.org The hexanoate ester side chain would then act as a pendant group, influencing the polymer's solubility, glass transition temperature, and crystallinity.
The development of polymers from monomers derived from renewable resources is an area of growing interest. If this compound can be sourced from biorenewable feedstocks, its use as a polymeric precursor would align with the principles of green chemistry.
| Polymerization Type | Initiator/Catalyst | Resulting Polymer Type | Potential Properties |
|---|---|---|---|
| Cationic Ring-Opening Polymerization | Lewis Acids (e.g., BF₃·OEt₂), Protonic Acids | Polyether | Rigid backbone, potentially high Tg |
| Anionic Ring-Opening Polymerization | Alkoxides, Organometallic reagents | Polyether | Controlled molecular weight |
| Ring-Opening Copolymerization (with cyclic anhydrides) | Coordination catalysts (e.g., Salen-metal complexes) | Polyester | Alternating structure, tunable properties |
Applications of 6 Oxabicyclo 3.1.0 Hexan 2 Yl Hexanoate in Organic Synthesis and Materials Science
Role as a Chiral Building Block for Complex Molecules
The inherent chirality and strained ring system of the 6-oxabicyclo[3.1.0]hexane core make it a valuable chiral building block in asymmetric synthesis. The presence of multiple stereocenters in a rigid framework allows for the controlled introduction of new functionalities with high stereoselectivity.
The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can generate a variety of functionalized cyclopentane (B165970) derivatives. The stereochemistry of the starting epoxide dictates the stereochemical outcome of these reactions, making it a powerful tool for the synthesis of enantiomerically pure complex molecules. The hexanoate (B1226103) group can influence the reactivity of the epoxide and can be carried through synthetic sequences or be hydrolyzed to reveal a hydroxyl group for further functionalization.
Table 1: Potential Stereoselective Transformations of the 6-Oxabicyclo[3.1.0]hexane Core
| Reagent/Catalyst | Transformation | Resulting Structure | Potential Application |
| Organocuprates | Epoxide ring-opening | Trans-disubstituted cyclopentanols | Synthesis of prostaglandins (B1171923) and other natural products |
| Grignard reagents | Epoxide ring-opening | Functionalized cyclopentanols | Introduction of diverse side chains |
| Chiral Lewis acids | Asymmetric ring-opening | Enantioenriched cyclopentane derivatives | Access to specific stereoisomers of target molecules |
Intermediate in the Synthesis of Natural Products and Bio-Inspired Compounds
The 6-oxabicyclo[3.1.0]hexane skeleton is a key structural motif in several biologically active natural products. Consequently, derivatives such as the hexanoate ester are potential intermediates in the total synthesis of these complex molecules. For instance, the synthesis of certain prostaglandins and their analogues often involves intermediates with a bicyclo[3.1.0]hexane framework. nih.govresearchgate.net The epoxide functionality can be strategically opened to install the requisite side chains with the correct stereochemistry.
The synthesis of carbocyclic nucleosides, which are important antiviral and anticancer agents, has also utilized the 6-oxabicyclo[3.1.0]hexane system as a constrained pseudosugar moiety. researchgate.net The hexanoate derivative could serve as a precursor in the synthesis of modified nucleoside analogues, where the ester group could be transformed into other functionalities.
Utilization in the Development of Specialty Polymers and Advanced Materials
The strained epoxide ring in 6-oxabicyclo[3.1.0]hexan-2-yl hexanoate makes it a candidate for ring-opening polymerization (ROP). This process can lead to the formation of specialty polymers with unique properties conferred by the bicyclic structure and the pendant hexanoate group. Such polymers may exhibit interesting thermal, mechanical, and optical properties.
The hexanoate side chain can act as an internal plasticizer, influencing the flexibility and solubility of the resulting polymer. Furthermore, the ester functionality could be susceptible to hydrolysis, offering a route to biodegradable or functionalizable polymers. Patents have described the use of related 6-oxabicyclo[3.1.0]hexane derivatives in the formation of polymers, suggesting the potential for the hexanoate variant in similar applications. nih.govgoogle.com
Table 2: Potential Polymer Properties and Applications
| Polymerization Method | Resulting Polymer Type | Potential Properties | Potential Applications |
| Cationic Ring-Opening Polymerization | Polyether | High refractive index, thermal stability | Optical resins, coatings |
| Anionic Ring-Opening Polymerization | Polyether | Controlled molecular weight and architecture | Specialty elastomers, adhesives |
| Copolymerization with other epoxides | Copolymers | Tunable properties (e.g., glass transition temperature, hydrophobicity) | Advanced functional materials |
Academic Research into Flavor and Fragrance Chemical Synthesis
Esters are a well-known class of compounds that often possess characteristic fruity and floral scents, making them valuable in the flavor and fragrance industry. dropofodor.com The combination of a bicyclic core with a hexanoate ester in this compound suggests that it could be a target in academic research focused on the discovery of new fragrance molecules. nih.gov The rigid and compact structure of the bicyclic system can lead to unique and potent odor profiles.
Research in this area often involves the synthesis of a variety of esters with different bicyclic scaffolds to understand the structure-odor relationships. The specific combination of the 6-oxabicyclo[3.1.0]hexane ring system and the hexanoate chain could result in a novel scent profile, making it an interesting candidate for synthesis and sensory evaluation.
Exploration in Biofuel Component Research
Fatty acid alkyl esters (FAAEs) are the primary components of biodiesel. researchgate.netaimspress.com While typically these are methyl or ethyl esters of long-chain fatty acids, research into alternative biofuel components includes the exploration of a wider range of ester structures. The hexanoate portion of this compound is a short-chain fatty acid ester.
The inclusion of the cyclic and oxygenated bicyclic portion could influence properties such as cetane number, viscosity, and cold-flow properties. Academic and industrial research in biofuels is continuously exploring novel molecules to improve fuel performance and to utilize different feedstocks. While direct research on this specific compound as a biofuel is not prominent, its chemical nature as a fatty acid ester of a cyclic alcohol places it within a class of compounds that could be of interest for such exploratory studies.
Future Research Directions and Emerging Challenges
Development of Novel and Efficient Synthetic Routes
The synthesis of 6-oxabicyclo[3.1.0]hexan-2-YL hexanoate (B1226103) and its derivatives is foundational to any further investigation. Current synthetic approaches to the core 6-oxabicyclo[3.1.0]hexane structure often begin with the epoxidation of a corresponding cyclopentene (B43876) precursor. For instance, the reaction of 4-(hydroxymethyl)cyclopentene with an agent like m-chloroperbenzoic acid can yield 3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexane. acs.org The final hexanoate ester can then be formed through standard esterification of the resulting alcohol.
Future research will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic methodologies. Key areas of exploration include:
Asymmetric Synthesis : Developing catalytic asymmetric methods to control the stereochemistry of the epoxide and the ester group. Organocatalysis, for example, has been successfully employed for the desymmetrization of related bicyclic ketones, achieving high enantiomeric excess.
Biocatalysis : Employing enzymes to catalyze key steps, such as the epoxidation or the esterification, could offer high selectivity and milder reaction conditions, thereby reducing chemical waste.
Flow Chemistry : Implementing continuous flow processes for the synthesis could enhance safety, improve scalability, and allow for precise control over reaction parameters, potentially increasing yields and purity.
| Starting Material Example | Key Transformation | Intermediate Product Example |
| 4-Cyclopentenol | Epoxidation | 6-Oxabicyclo[3.1.0]hexan-3-ol acs.org |
| Cyclopentene | Epoxidation | 6-Oxabicyclo[3.1.0]hexane nist.gov |
Discovery of Unprecedented Chemical Transformations
The unique structural features of 6-oxabicyclo[3.1.0]hexan-2-YL hexanoate—namely the strained epoxide and adjacent cyclopropane (B1198618)—present fertile ground for discovering novel chemical reactions. The inherent ring strain makes these motifs susceptible to ring-opening reactions, which can be exploited to generate molecular complexity.
Future research is anticipated to focus on:
Catalytic Ring-Opening : Exploring novel transition-metal or Lewis-acid catalysts to control the regioselectivity and stereoselectivity of epoxide ring-opening reactions. This could lead to a diverse array of functionalized cyclopentane (B165970) derivatives.
Intramolecular Reactions : Investigating intramolecular reactions where the ester group or other introduced functionalities participate in the ring-opening of the epoxide. Such transformations can lead to the formation of complex polycyclic systems, although they can also present challenges, as seen in the instability of some pyrimidine (B1678525) nucleoside analogues which undergo facile intramolecular epoxide ring-opening. conicet.gov.arresearchgate.net
Cyclopropane Ring Manipulations : While the epoxide is often the more reactive site, reactions involving the activation and functionalization of the cyclopropane ring could lead to novel bicyclic or ring-opened products. Studies on related bromo-derivatives have shown stereospecific reactions at the cyclopropane ring using organolithium reagents. rsc.org
Radical Reactions : Investigating the behavior of the scaffold under radical conditions could unveil new pathways for functionalization, distinct from traditional ionic reaction mechanisms.
| Reaction Type | Reagents/Conditions | Potential Product Class |
| Oxidation | Potassium permanganate, chromium trioxide | Ketones, Carboxylic acids |
| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols |
| Nucleophilic Substitution | Alkyl halides, various nucleophiles | Functionalized bicyclic systems |
Exploration of Materials Science Applications
The rigid and functionalized nature of this compound makes it an intriguing candidate for applications in materials science. Epoxy esters are well-known precursors in the formulation of coatings, adhesives, and composite materials. google.com
Emerging research directions in this area could include:
Polymer Synthesis : Utilizing the compound as a monomer or cross-linking agent in polymerization reactions. The epoxide ring can undergo ring-opening polymerization to form polyethers, while the ester group could be used for transesterification reactions to create vitrimers—a class of polymers that are strong like thermosets but can be reprocessed like thermoplastics. mdpi.com The bicyclic structure would likely impart high thermal stability and rigidity to the resulting polymer backbone.
Bio-based Resins : Given that components like adipic acid (related to the hexanoate chain) can be derived from biological sources, there is potential to develop sustainable, bio-based epoxy resins and vitrimers. mdpi.comlpnu.ua
Advanced Coatings : Formulating coatings where the compound's unique structure could improve properties such as hardness, chemical resistance, and adhesion. Compared to standard epoxy resins, materials derived from more complex structures like cyanate (B1221674) esters often exhibit superior thermal properties and lower moisture absorption, suggesting that the bicyclic core could offer performance advantages. youtube.com
Functional Materials : Modifying the ester chain with functional groups to create materials with specific properties, such as hydrophobicity, conductivity, or biocompatibility.
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery
The vast chemical space of possible reactions and analogues related to this compound can be navigated more efficiently with the aid of computational tools. Machine learning (ML) and artificial intelligence (AI) are becoming indispensable in modern chemical research.
Future applications in this domain include:
Reaction Prediction : Training ML models on existing reaction databases to predict the outcomes of unknown transformations involving the 6-oxabicyclo[3.1.0]hexane scaffold. acs.orgrjptonline.org This can help chemists prioritize experiments and avoid unproductive reaction pathways.
Synthesis Planning : Using retrosynthesis software, guided by AI, to propose novel and efficient synthetic routes to the target molecule and its analogues.
Property Prediction : Developing quantitative structure-property relationship (QSPR) models to predict the physical and chemical properties of new analogues without the need for synthesis and testing. This is particularly valuable for screening large virtual libraries of compounds for potential applications in materials science or other fields.
De Novo Design : Employing generative models to design new structural analogues with optimized properties, for instance, designing a polymer with a specific glass transition temperature or a coating with maximum hardness. Overcoming challenges such as dataset bias is crucial for the successful application of these models. researchgate.net
Expanding the Scope of Structural Analogues and Their Diverse Reactivity
Systematic modification of the this compound structure will be crucial for understanding structure-property relationships and unlocking new applications. The bicyclo[3.1.0]hexane framework has already been used to create conformationally restricted nucleoside analogues for antiviral research and thromboxane (B8750289) receptor antagonists. nih.govnih.govsemanticscholar.orgnih.gov
Future research will likely expand this concept by:
Varying the Ester Chain : Synthesizing a library of compounds with different ester functionalities (e.g., varying chain length, introducing unsaturation, or adding aromatic groups) to tune properties like solubility, reactivity, and, for polymers, mechanical characteristics.
Substituting the Bicyclic Core : Introducing substituents at various positions on the cyclopentane ring to study their electronic and steric effects on the reactivity of the epoxide and cyclopropane rings.
Heteroatom Variation : Replacing the oxygen atom in the epoxide (the "6-oxa" position) with other heteroatoms, such as sulfur (a "6-thia" analogue) or nitrogen (a "6-aza" analogue), to create entirely new classes of bicyclic compounds with distinct chemical properties and potential biological activities. nih.govmdpi.com
Exploring Isomers : Synthesizing and studying the reactivity of different stereoisomers of the compound to understand how the spatial arrangement of the functional groups influences chemical behavior and material properties.
By systematically exploring these avenues, researchers can build a comprehensive understanding of this versatile chemical scaffold and pave the way for its application in diverse scientific and technological fields.
Q & A
Q. What are the common synthetic routes for 6-Oxabicyclo[3.1.0]hexane derivatives, and how are reaction conditions optimized?
The synthesis typically involves epoxidation of cyclopentene derivatives using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) under inert atmospheres. Reaction optimization focuses on solvent choice, temperature control, and catalyst loading to improve yield and purity. For example, continuous flow reactors are employed industrially to enhance mixing and safety . For functionalized derivatives like hexanoate esters, post-synthetic modifications (e.g., esterification) are performed using activated carboxylic acids or acyl chlorides under basic conditions .
Q. Which spectroscopic techniques are critical for characterizing 6-Oxabicyclo[3.1.0]hexan-2-yl hexanoate?
Key techniques include:
- NMR Spectroscopy : To confirm stereochemistry and regioselectivity, particularly H and C NMR for resolving bicyclic ring protons and ester carbonyl signals.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis (e.g., loss of hexanoate groups).
- X-ray Crystallography : To resolve absolute configurations in crystalline derivatives, as demonstrated for structurally related bicyclic acetates .
Q. What are the reported biological activities of 6-Oxabicyclo[3.1.0]hexane-based compounds?
Derivatives exhibit moderate antiviral activity (e.g., purine carbanucleosides targeting viral replication) and antimicrobial properties, likely due to interactions with enzymes or membrane proteins. For instance, adenosine and guanosine analogues showed inhibitory effects in antiviral assays . Ethyl carboxylate derivatives also demonstrated antifungal activity, suggesting potential for therapeutic development .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of 6-Oxabicyclo[3.1.0]hexane epoxides?
Stereoselectivity is influenced by the oxidizing agent’s attack geometry and substrate conformation. For example, syn-epoxidation of cyclopentene derivatives using m-CPBA produces racemic mixtures, while chiral auxiliaries or asymmetric catalysis can bias epoxide formation. 2D-NOESY spectroscopy is critical for confirming spatial arrangements of epoxide protons and substituents (e.g., thiophenyl derivatives) .
Q. What strategies resolve contradictions in reaction yields or selectivity across studies?
Discrepancies often arise from solvent polarity, temperature gradients, or competing reaction pathways. Systematic optimization studies (e.g., varying DCM vs. THF solvents) and computational modeling of transition states can identify optimal conditions. For example, LiAlH reduction of epoxy ketones may favor diol formation in polar aprotic solvents, while NaBH in protic solvents yields alternate products .
Q. How do structural modifications (e.g., hexanoate esters) impact the compound’s reactivity and bioactivity?
Esterification at the 2-position enhances lipophilicity, improving membrane permeability for biological assays. The hexanoate chain’s length and branching can alter metabolic stability or binding affinity. For example, ethyl carboxylate derivatives showed increased antifungal activity compared to methyl analogues, suggesting chain length-dependent interactions with target proteins .
Q. What catalytic systems are effective for enantioselective synthesis of bicyclic intermediates?
Chiral Lewis acid catalysts (e.g., Ti(OiPr) with tartrate ligands) or organocatalysts (e.g., proline derivatives) can induce asymmetry during cyclization or epoxidation. Recent work on Mitsunobu reactions for nucleoside analogues highlights the role of triphenylphosphine and diazodicarbonyl compounds in stereocontrol .
Methodological Guidance
Designing experiments to probe the metabolic stability of 6-Oxabicyclo[3.1.0]hexane derivatives
- In vitro assays : Incubate compounds with liver microsomes or recombinant cytochrome P450 enzymes, monitoring degradation via LC-MS.
- Isotopic labeling : Use C-labeled hexanoate groups to track metabolic pathways.
- Structural analogs : Compare half-lives of methyl, ethyl, and hexanoate esters to identify metabolism-resistant motifs .
Analyzing conflicting data on epoxy ring-opening reactions
Conflicting regioselectivity (e.g., nucleophilic attack at C2 vs. C3) may arise from solvent or pH effects. Use kinetic studies (e.g., variable-temperature NMR) and DFT calculations to map energy barriers. For example, amine nucleophiles in acidic conditions favor C2 attack due to protonation-induced ring strain .
Evaluating the role of the bicyclic scaffold in drug design
The strained bicyclo[3.1.0]hexane system imposes unique conformational constraints, mimicking transition states or rigidifying pharmacophores. Compare binding affinities of bicyclic vs. monocyclic analogues in target validation assays (e.g., enzyme inhibition or receptor binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
